molecular formula C7H15N3O2 B1662418 n5-Iminoethyl-l-ornithine CAS No. 36889-13-1

n5-Iminoethyl-l-ornithine

Cat. No.: B1662418
CAS No.: 36889-13-1
M. Wt: 173.21 g/mol
InChI Key: UYZFAUAYFLEHRC-LURJTMIESA-N
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Description

“N5-Iminoethyl-l-ornithine” is a molecule with the molecular formula C7H15N3O2 . It is also known as L-NIO and has a molecular weight of 173.21 g/mol . It is a L-alpha-amino acid . It has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells and the role of nitric oxide synthase (NOS) in this effect .


Molecular Structure Analysis

The molecule has a defined stereo center . The IUPAC name for the molecule is (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid .


Physical and Chemical Properties Analysis

“this compound” has an average mass of 173.213 Da and a monoisotopic mass of 173.116425 Da .

Scientific Research Applications

Inhibition of Inducible Nitric Oxide Synthase

N5-Iminoethyl-L-Ornithine has been recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). A study by Moore et al. (1994) demonstrated that L-N6-(1-Iminoethyl)lysine (L-NIL), a closely related compound, is significantly more selective for iNOS compared to the brain's constitutive NOS. This suggests that this compound, with its structural similarity, may be useful in determining the role of iNOS in various disease models (Moore et al., 1994).

Effects on Systemic Vasodepressor Response

Research by Lin et al. (2000) found that L-N5-(1-iminoethyl)ornithine hydrochloride (L-NIO), a derivative of this compound, plays a role in the systemic vasodepressor response through nitric oxide (NO) formation. This study indicates its potential significance in understanding vascular responses and possibly in therapeutic applications (Lin et al., 2000).

Role as an Antimetabolite

Scannell et al. (1972) identified this compound as a new antimetabolite of arginine, isolated from a Streptomycete fermentation broth. This discovery highlights its potential as a microbial product affecting metabolic pathways, particularly in relation to arginine metabolism (Scannell et al., 1972).

Enhancing Infusion Therapy Efficiency

A 2010 study by Remizova et al. investigated the use of N5-(1-iminoethyl)-L-ornithine dihydrochloride, among other NO synthesis inhibitors, in enhancing the efficiency of infusion therapy for experimental hemorrhagic shock in rats. This compound demonstrated a notable improvement in cardiac function and survival rates in the experimental model (Remizova et al., 2010).

Siderophore Activity

Dolence et al. (1991) synthesized N5-Acetyl-N5-hydroxy-L-ornithine, structurally related to this compound, and evaluated its siderophore activity in microbial iron-transport systems. This study demonstrates the compound's relevance in microbiology, particularly in understanding microbial nutrient acquisition mechanisms (Dolence et al., 1991).

N-Hydroxylation in Nitric Oxide Synthase Inactivation

Maurer et al. (2000) explored the role of compounds like L-N5-(1-Hydroxyiminoethyl)-ornithine in the mechanism-based inactivation of nitric oxide synthase (NOS). Understanding the interactions of these compounds with NOS provides insights into cellular regulation mechanisms involving NO (Maurer et al., 2000).

Cloning and Expression in Bacteria

Donkersloot and Thompson (1995) investigated the cloning, expression, and sequence analysis of genes encodingenzymes related to N5-(Carboxyethyl)ornithine synthase in bacteria, which is functionally similar to this compound synthase. This study contributes to our understanding of the genetic and enzymatic pathways involved in the synthesis of such compounds in microorganisms (Donkersloot & Thompson, 1995).

Role in Biosynthesis of Siderophores

Visca et al. (1994) discussed the role of L-ornithine N5-oxygenase, which is involved in the biosynthesis of siderophores in Pseudomonas aeruginosa. This enzyme is functionally related to the biosynthetic pathway of this compound, highlighting its role in microbial iron acquisition and potential applications in understanding bacterial metabolism and pathogenicity (Visca, Ciervo, & Orsi, 1994).

Enzymatic Synthesis and Characterization

Miller, Donkersloot, and Thompson (1994) described the enzymatic synthesis and characterization of compounds related to this compound. This work contributes to the broader understanding of the enzymatic processes involved in the synthesis of these types of compounds, which are important in various biological systems (Miller, Donkersloot, & Thompson, 1994).

Potential in Radiosynthesis and PET Imaging

Turkman, Gelovani, and Alauddin (2011) explored the radiosynthesis of N5-[18F]fluoroacetylornithine for PET imaging of ornithine decarboxylase in malignant tumors. This research highlights the potential application of this compound derivatives in medical imaging and cancer research (Turkman, Gelovani, & Alauddin, 2011).

Inhibition of Nitric Oxide Synthases and Cellular Formation

Wolff et al. (1998) studied the inactivation kinetics of nitric oxide synthase isoforms by compounds including this compound. Their research provides important insights into the regulation of nitric oxide synthases, which play crucial roles in various physiological processes (Wolff, Lubeskie, Gauld, & Neulander, 1998).

Biochemical Analysis

Biochemical Properties

N5-Iminoethyl-L-ornithine plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO) from L-arginine. This compound interacts with NOS by binding to its active site, thereby inhibiting its activity. This interaction is crucial in regulating the levels of nitric oxide, which is a key signaling molecule involved in various physiological processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating nitric oxide levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in endothelial cells, the inhibition of NOS by this compound can lead to reduced nitric oxide production, impacting vasodilation and blood flow regulation . Additionally, in tumor cells, this compound has been shown to induce cell death by affecting nitric oxide-mediated signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of nitric oxide synthase, leading to the inhibition of the enzyme’s activity. This inhibition is both time-dependent and concentration-dependent, indicating a strong and irreversible interaction. The compound’s binding to NOS prevents the conversion of L-arginine to nitric oxide and L-citrulline, thereby reducing the levels of nitric oxide available for cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but its inhibitory effects on nitric oxide synthase can vary depending on the duration of exposure and the specific experimental setup. Long-term studies have shown that this compound can lead to sustained inhibition of NOS activity, resulting in prolonged alterations in cellular function and signaling .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including impaired cardiac function and reduced microcirculation. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in the metabolic pathways related to nitric oxide synthesis. By inhibiting nitric oxide synthase, the compound affects the conversion of L-arginine to nitric oxide and L-citrulline. This inhibition can lead to alterations in metabolic flux and changes in the levels of related metabolites. The compound’s impact on these metabolic pathways is crucial for understanding its broader physiological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its binding affinity to nitric oxide synthase and other cellular components, affecting its localization and accumulation within different tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments, primarily where nitric oxide synthase is active. This includes the cytoplasm and certain organelles involved in nitric oxide production. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper placement within the cell. This localization is essential for its inhibitory function and overall biochemical activity .

Properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZFAUAYFLEHRC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958082
Record name L-NIO
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-13-1, 150403-88-6
Record name N5-(1-Iminoethyl)-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-13-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(G)-Iminoethylornithine
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Record name N(G)-Iminoethylornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03305
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Record name L-NIO
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-N5-(1-Iminoethyl)ornithine hydrochloride
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Record name N5-(1-Iminoethyl)-L-ornithine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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